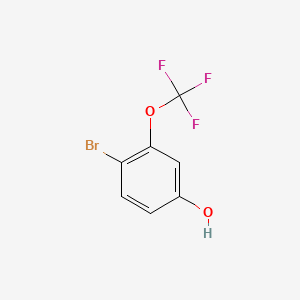

4-Bromo-3-(trifluoromethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJZBAVEKVWHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590675 | |

| Record name | 4-Bromo-3-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-93-0 | |

| Record name | 4-Bromo-3-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Bromo-3-(trifluoromethoxy)phenol

CAS Number: 886499-93-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethoxy)phenol, a halogenated and fluorinated phenolic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of detailed experimental data for this specific molecule in peer-reviewed literature, this guide combines information from chemical suppliers with established protocols for the synthesis and analysis of structurally related compounds.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from commercial suppliers. The following table summarizes its key chemical identifiers and physical properties.

| Property | Value | Source |

| CAS Number | 886499-93-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₄BrF₃O₂ | [1][4] |

| Molecular Weight | 257.00 g/mol | [4][6] |

| Appearance | Powder | [3] |

| Purity | ≥97% | [5][6] |

| Storage | Room Temperature, Sealed in a dry place | [6] |

Synthesis and Experimental Protocols

General Synthetic Approach

A common strategy for synthesizing substituted phenols involves the modification of a pre-existing phenol or the construction of the aromatic ring. For this compound, a likely approach would involve the bromination of 3-(trifluoromethoxy)phenol.

Step 1: Synthesis of 3-(trifluoromethoxy)phenol

This intermediate can be synthesized through various methods, including the trifluoromethoxylation of 3-bromophenol followed by a subsequent reaction to introduce the hydroxyl group.

Step 2: Bromination of 3-(trifluoromethoxy)phenol

The regioselective bromination of the phenol is a critical step. The hydroxyl and trifluoromethoxy groups will direct the electrophilic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director. This would likely favor the introduction of the bromine atom at the position para to the hydroxyl group.

Illustrative Experimental Protocol (Adapted from general methods for phenol bromination):

-

Materials:

-

3-(trifluoromethoxy)phenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3-(trifluoromethoxy)phenol (1.0 equivalent) in acetonitrile at room temperature.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Note: This is a generalized protocol and would require optimization for this specific substrate.

Safety and Handling

A Safety Data Sheet (SDS) for this compound provides the following hazard information.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Spectral Data

Specific spectral data (NMR, IR, MS) for this compound is not widely published. However, chemical suppliers indicate that NMR data is available upon request for certain batches.[6] Researchers procuring this compound should request the certificate of analysis for detailed spectral information.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or its involvement in any signaling pathways for this compound. The presence of the trifluoromethoxy group, a common substituent in pharmaceuticals, suggests potential for biological activity, but this would require experimental investigation.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a substituted phenol like this compound.

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Logical Relationship of Key Properties

The following diagram illustrates the relationship between the chemical structure and the key properties and applications of this compound.

Caption: Relationship between the structural features, chemical properties, and potential applications of this compound.

References

- 1. fishersci.at [fishersci.at]

- 2. This compound | 886499-93-0 [sigmaaldrich.com]

- 3. shanxifaerken.lookchem.com [shanxifaerken.lookchem.com]

- 4. 886499-93-0 | MFCD11110204 | this compound [aaronchem.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound - CAS:886499-93-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. 2abiotech.net [2abiotech.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 4-Bromo-3-(trifluoromethoxy)phenol. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes data for the structurally similar and more extensively characterized compound, 4-Bromo-3-(trifluoromethyl)phenol, for comparative purposes. The inclusion of this analog serves to provide a more comprehensive understanding of the expected properties.

Furthermore, this guide outlines standardized experimental protocols for the determination of key physicochemical parameters relevant to phenolic compounds, offering valuable methodological insights for researchers in the field.

Physicochemical Data

The quantitative physicochemical data for this compound and its trifluoromethyl analog are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886499-93-0 | - |

| Molecular Formula | C₇H₄BrF₃O₂ | - |

| Molecular Weight | 257.00 g/mol | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| logP | Data not available | - |

| Solubility | Data not available | - |

A notable scarcity of experimentally determined physicochemical data for this compound exists in current scientific literature.

Table 2: Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)phenol

| Property | Value | Source |

| CAS Number | 320-49-0 | [1][2] |

| Molecular Formula | C₇H₄BrF₃O | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Appearance | Off-white powder / Solid | |

| Melting Point | 44-46 °C | |

| Boiling Point | 61-63 °C @ 3.5-4.0 Torr | - |

| pKa (Predicted) | 8.39 ± 0.18 | - |

| Solubility | Soluble in Methanol | - |

Interplay of Physicochemical Properties

The physicochemical properties of a compound are interconnected and influence its behavior in various systems. The following diagram illustrates the logical relationships between these core properties.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the primary physicochemical properties of phenolic compounds.

The melting point is a fundamental property for assessing the purity of a solid compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[3][4]

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[3][4][5]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[4]

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.[5]

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[4][6]

-

The melting point is reported as the range T1-T2. A narrow range (0.5-1.0 °C) is indicative of high purity.

-

This method is suitable for determining the boiling point of small quantities of liquid.[7][8][9][10]

-

Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with oil or an aluminum block).[7][9]

-

Procedure:

-

A few milliliters of the liquid are placed in the fusion tube.[8]

-

A capillary tube, with its sealed end up, is placed inside the fusion tube containing the liquid.[7][9]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[7]

-

The assembly is heated slowly and uniformly in the heating bath.[7]

-

As the liquid heats, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7]

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

-

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[12][13]

-

Apparatus: pH meter with a combination glass electrode, magnetic stirrer, buret, beaker.

-

Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), potassium chloride (KCl) solution (to maintain constant ionic strength), deionized water, and the phenolic compound.[12][13]

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

Dissolve a precisely weighed amount of the phenolic compound in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[12] A co-solvent may be used if the compound has low water solubility.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).[13]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from the buret.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[13]

-

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical in drug development. The shake-flask method is the gold standard for its determination.[14][15][16][17]

-

Apparatus: Separatory funnel or vials, mechanical shaker, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Reagents: n-Octanol (pre-saturated with water), water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol), and the test compound.[16]

-

Procedure:

-

Prepare a stock solution of the test compound in the aqueous phase.

-

Add equal volumes of the n-octanol and the aqueous solution of the compound to a separatory funnel or vial.[17]

-

Agitate the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.[18]

-

Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Carefully withdraw aliquots from both the aqueous and n-octanol phases.[18]

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

Aqueous solubility is a crucial property influencing bioavailability and formulation.[19][20][21][22]

-

Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer, filtration device (e.g., syringe filters), analytical instrument for concentration measurement.

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of water or a relevant aqueous buffer in a vial.[20]

-

Seal the vial and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.[19]

-

Dilute the filtered saturated solution to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method (e.g., HPLC-UV).

-

The measured concentration represents the aqueous solubility of the compound at that temperature.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for this compound. Further research is required to elucidate its pharmacological profile.

References

- 1. 4-Bromo-3-(trifluoromethyl)phenol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. 4-Bromo-3-(trifluoromethyl)phenol CAS#: 320-49-0 [amp.chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. scribd.com [scribd.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. www1.udel.edu [www1.udel.edu]

- 22. chem.ws [chem.ws]

4-Bromo-3-(trifluoromethoxy)phenol molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and available data for 4-Bromo-3-(trifluoromethoxy)phenol, a compound of interest in synthetic and medicinal chemistry.

Core Molecular Information

This compound is a halogenated and ether-substituted phenolic compound. Its structure is characterized by a benzene ring substituted with a bromine atom, a trifluoromethoxy group (-OCF3), and a hydroxyl group (-OH). The specific arrangement of these functional groups dictates its chemical reactivity and potential applications in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

Molecular Structure and Weight

The definitive molecular attributes of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 886499-93-0 |

| Molecular Formula | C₇H₄BrF₃O₂ |

| Molecular Weight | 257.00 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Br)O)OC(F)(F)F |

Physicochemical Data

Detailed experimental data for this compound is not extensively available in public literature. However, data for a structural isomer, 4-Bromo-2-(trifluoromethoxy)phenol (CAS 690264-39-2), provides some indicative properties. It is crucial to note that these values are for an isomeric compound and should be used with caution as a proxy.

| Property (for 4-Bromo-2-(trifluoromethoxy)phenol) | Value |

| Physical State | Solid |

| Melting Point | 51 - 55 °C / 123.8 - 131 °F[1] |

Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the synthesis of substituted phenols. A likely pathway would involve the bromination of a suitable trifluoromethoxy-substituted phenolic precursor.

Below is a generalized workflow illustrating a potential synthetic approach.

Caption: A potential synthetic pathway for this compound.

Illustrative Experimental Protocol

The following is a generalized, illustrative protocol for the bromination of a phenol, which has not been specifically validated for this compound.

-

Dissolution: Dissolve the starting material, 3-(trifluoromethoxy)phenol, in a suitable inert solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent).

-

Cooling: Cool the solution in an ice bath to control the reaction temperature, as bromination reactions are often exothermic.

-

Addition of Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (Br₂), to the cooled solution with constant stirring. The hydroxyl and trifluoromethoxy groups will direct the electrophilic bromine to specific positions on the aromatic ring.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been consumed.

-

Quenching and Work-up: Once the reaction is complete, quench any remaining brominating agent with a reducing agent (e.g., sodium thiosulfate solution). The organic product is then typically extracted into an organic solvent, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product is purified, commonly by column chromatography on silica gel or by recrystallization, to yield the pure this compound.

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound. Researchers should conduct a thorough literature search for the synthesis of closely related analogues and adhere to all laboratory safety protocols.

References

Navigating the Solubility of 4-Bromo-3-(trifluoromethoxy)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromo-3-(trifluoromethoxy)phenol, a compound of interest in contemporary chemical research and development. Due to the limited availability of specific public data on this particular molecule, this document outlines standardized methodologies for determining its solubility, presents data for structurally analogous compounds to infer potential solvent compatibility, and details a general workflow for solubility assessment.

Section 1: Understanding Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and process chemistry. For a compound like this compound, which incorporates a halogen, an ether linkage, and a phenolic hydroxyl group, its solubility is expected to be highly dependent on the solvent's polarity, hydrogen bonding capacity, and steric factors.

Section 2: Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is paramount for obtaining reliable solubility data. The following outlines a common and robust method for determining the solubility of a crystalline solid like this compound in an organic solvent.

Equilibrium Solubility Method (Shake-Flask)

This widely accepted method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for determining solubility via the shake-flask method.

Section 3: Solubility of Structurally Related Compounds

In the absence of direct data for this compound, examining the solubility of structurally similar compounds can provide valuable insights into solvent selection. The following table summarizes the solubility of related bromophenol and trifluoromethoxy-substituted aromatic compounds in various organic solvents.

| Compound Name | Structure | Solvent | Temperature (°C) | Solubility |

| 4-Bromophenol | 4-Br-C₆H₄-OH | Ethanol | 25 | Highly Soluble |

| Diethyl Ether | 25 | Highly Soluble | ||

| Chloroform | 25 | Soluble | ||

| Water | 20 | 14.2 g/L | ||

| 3-(Trifluoromethoxy)phenol | 3-CF₃O-C₆H₄-OH | Methanol | Not Specified | Soluble |

| Dichloromethane | Not Specified | Soluble | ||

| 2-Bromo-4-fluorophenol | 2-Br-4-F-C₆H₄-OH | Methanol | Not Specified | Soluble |

Disclaimer: This data is for structurally similar compounds and should be used as a qualitative guide. Actual solubility of this compound may vary.

Based on this related data, it can be inferred that this compound is likely to exhibit good solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetone and ethyl acetate. Its solubility is expected to be lower in non-polar solvents like hexane.

Section 4: Logical Workflow for Solubility Screening

For drug development professionals, a systematic approach to solubility screening is essential. The following diagram outlines a logical workflow for assessing the solubility of a new chemical entity like this compound.

Caption: Logical workflow for solubility screening of a new chemical entity.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary tools for researchers to determine this crucial parameter. By following the detailed experimental protocol and leveraging the insights from structurally similar compounds, scientists and drug development professionals can effectively characterize the solubility profile of this compound, enabling its successful application in further research and development endeavors. The provided workflows offer a systematic approach to ensure that solubility assessment is conducted in a logical and efficient manner.

In-Depth Technical Safety Guide for 4-Bromo-3-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Bromo-3-(trifluoromethoxy)phenol (CAS No. 886499-93-0). The information is compiled from available Safety Data Sheets (SDS) and chemical databases to ensure researchers, scientists, and drug development professionals can handle this compound with the utmost safety.

Chemical Identification and Physical Properties

This section outlines the fundamental chemical identifiers and physical characteristics of this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 886499-93-0 |

| Molecular Formula | C₇H₄BrF₃O₂ |

| Molecular Weight | 257.01 g/mol |

While comprehensive, experimentally determined physical property data is limited, the following table summarizes available and predicted values.

| Property | Value | Source |

| Boiling Point | 232.0 ± 35.0 °C at 760 mmHg | Predicted |

| Appearance | Powder | |

| Purity | HPLC ≥98% |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is crucial to minimize risk when handling this compound.

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective |

Navigating the Acquisition and Application of 4-Bromo-3-(trifluoromethoxy)phenol: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the procurement and potential application of the chemical intermediate, 4-Bromo-3-(trifluoromethoxy)phenol. While this compound is available commercially, detailed public data on its specific biological activities and experimental applications remains limited. This guide provides a summary of available commercial sources and outlines a generalized workflow for the evaluation and use of such a compound in a research and development context.

Commercial Availability

This compound, identified by CAS number 886499-93-0, is a halogenated phenol derivative. Several chemical suppliers list this compound in their catalogs, typically with purities of 97% or higher. The availability of this compound from various sources suggests its utility as a building block in organic synthesis.

| Supplier | Purity | Notes |

| Aaron Chemicals | - | CAS: 886499-93-0 |

| Falcon Life Sciences Pvt. Ltd | ≥98% (HPLC) | Available in various quantities |

| Sunway Pharm Ltd | 97% | Provides NMR and COA data |

| Capot Chemical Co.,Ltd. | ≥98% (HPLC) | - |

| Bidepharm | 97% | Provides NMR, HPLC, GC data |

| Aromsyn Co.,Ltd. | >98% | Specializes in high-purity compounds |

| 2a biotech | - | Catalog No.: 2A-0137642 |

| Marvel Pharm Limited | - | MFCD06660164 |

| Fluorochem | - | Available through Sigma-Aldrich |

| Apollo Scientific Ltd | - | Available through Sigma-Aldrich |

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. However, based on its structure, certain physicochemical properties can be inferred, which are crucial for its handling and application in synthesis.

| Property | Value (Predicted/Supplier Data) | Source |

| CAS Number | 886499-93-0 | Multiple Suppliers[1][2][3] |

| Molecular Formula | C₇H₄BrF₃O₂ | Aaron Chemicals, Sunway Pharm Ltd[3] |

| Molecular Weight | 257.00 g/mol | Sunway Pharm Ltd |

| Appearance | Powder | Falcon Life Sciences Pvt. Ltd[1] |

| Storage | Room Temperature, in a dry place | Sunway Pharm Ltd, Falcon Life Sciences Pvt. Ltd[1] |

Potential Applications in Research and Drug Discovery

While specific biological activities of this compound are not documented in the public domain, its structural motifs—a brominated phenol with a trifluoromethoxy group—are of significant interest in medicinal chemistry.

-

Scaffold for Synthesis: The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The phenolic hydroxyl group can be a key pharmacophoric feature or a point for further functionalization.

-

Trifluoromethoxy Group: The -OCF₃ group is a bioisostere of other functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Its inclusion can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Given these features, this compound is a valuable starting material for the synthesis of novel compounds targeted at various biological pathways.

Generalized Synthetic Workflow

Due to the lack of specific published experimental protocols for this compound, a generalized workflow for the synthesis of related substituted phenols is presented below. This is intended as an illustrative example of the chemical transformations this class of compounds can undergo.

Caption: A generalized synthetic pathway for brominated and trifluoromethoxylated phenols.

Logical Workflow for Compound Utilization in Research

For researchers acquiring this compound for novel synthesis, a structured approach is recommended to ensure efficient and effective use.

Caption: Logical workflow for the utilization of a chemical intermediate in a research setting.

References

Spectroscopic Characterization of 4-Bromo-3-(trifluoromethoxy)phenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectral data for 4-Bromo-3-(trifluoromethoxy)phenol, a compound of interest for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally related compounds to offer a robust predictive analysis. This guide includes predicted data for 1H NMR, 13C NMR, IR, and Mass Spectrometry, alongside detailed experimental protocols and a visual workflow for chemical characterization.

Predicted Spectral Data for this compound

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of substituent effects on the benzene ring, considering the electronic properties of the bromo, trifluoromethoxy, and hydroxyl functional groups.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | H-5 |

| ~7.1 | dd | 1H | H-6 |

| ~6.9 | d | 1H | H-2 |

| ~5.5 | s (br) | 1H | -OH |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are predicted to be in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-1 (C-OH) |

| ~150 (q, J ≈ 2 Hz) | C-3 (C-OCF₃) |

| ~134 | C-5 |

| ~122 | C-6 |

| ~120 (q, J ≈ 258 Hz) | -OCF₃ |

| ~118 | C-2 |

| ~110 | C-4 (C-Br) |

Note: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1280-1240 | Strong | Asymmetric C-O-C stretch (aryl-ether) |

| 1200-1100 | Strong | C-F stretch (in -OCF₃) |

| 1050-1000 | Strong | Symmetric C-O-C stretch (aryl-ether) |

| 850-750 | Strong | C-H out-of-plane bending |

| 700-550 | Medium | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 258/256 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 177 | Medium | [M - Br]⁺ |

| 149 | Medium | [M - Br - CO]⁺ |

| 69 | High | [CF₃]⁺ |

Note: The molecular ion will exhibit a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio, indicative of the presence of a single bromine atom.

Comparative Experimental Data of Related Compounds

4-Bromophenol

| Spectrum | Data |

| ¹H NMR (CDCl₃) | δ 7.33 (d, J=8.8 Hz, 2H), 6.74 (d, J=8.8 Hz, 2H), 4.95 (s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ 154.1, 132.5, 117.1, 113.1 |

| IR (KBr, cm⁻¹) | 3350 (br), 1588, 1487, 1225, 821 |

| MS (EI, m/z) | 174/172 (M⁺), 93, 65 |

3-(Trifluoromethoxy)phenol

| Spectrum | Data |

| ¹H NMR (CDCl₃) | δ 7.25 (t, J=8.1 Hz, 1H), 6.90 (m, 2H), 6.78 (m, 1H), 5.10 (s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ 156.4, 149.9 (q, J=1.9 Hz), 130.6, 121.2 (q, J=257 Hz), 115.3, 114.5, 108.9 |

| IR (neat, cm⁻¹) | 3370 (br), 1615, 1595, 1490, 1260, 1210, 1160 |

| MS (EI, m/z) | 178 (M⁺), 109, 81 |

1-Bromo-3-(trifluoromethoxy)benzene

| Spectrum | Data |

| ¹H NMR (CDCl₃) | δ 7.35 (m, 2H), 7.15 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ 149.8 (q, J=1.8 Hz), 130.9, 128.0, 124.2, 122.7, 120.9 (q, J=258 Hz), 119.5 |

| IR (neat, cm⁻¹) | 1585, 1475, 1260, 1215, 1165 |

| MS (EI, m/z) | 242/240 (M⁺), 161, 133 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.

-

Ionization and Fragmentation:

-

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and subsequent fragmentation of the molecule.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion.

-

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for this compound. By leveraging established spectroscopic principles and comparative data from related molecules, this document serves as a valuable resource for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data. It is important to note that the presented data is predictive and should be confirmed by experimental analysis once a sample of this compound is available.

The Trifluoromethoxy Group in Phenol Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group offers a unique constellation of properties that can be leveraged to overcome common challenges in drug design. When appended to a phenol scaffold, a privileged structure in numerous bioactive molecules, the -OCF3 group profoundly influences critical physicochemical and pharmacokinetic parameters. This technical guide provides an in-depth analysis of the role of the trifluoromethoxy group in phenol derivatives, summarizing its impact on lipophilicity, acidity, and metabolic stability. Detailed experimental protocols for synthesis and key analytical assays are provided to support researchers in the practical application of this versatile functional group.

Introduction: The Rise of the Trifluoromethoxy Group

In the pursuit of novel therapeutics, medicinal chemists continually seek to fine-tune molecular properties to enhance efficacy, selectivity, and pharmacokinetics. The trifluoromethoxy (-OCF3) group has emerged as a powerful tool in this endeavor.[1][2][3] Unlike its more common trifluoromethyl (-CF3) counterpart, the -OCF3 group possesses a unique blend of electronic and steric properties conferred by the oxygen linker. Its introduction into a molecular scaffold, particularly the phenol ring system, can dramatically alter a compound's profile, often leading to improved drug-like characteristics.[4][5] This guide will dissect the key attributes of the trifluoromethoxy group and its specific impact on phenol derivatives.

Core Physicochemical Properties of the Trifluoromethoxy Group

The utility of the -OCF3 group stems from its distinct effects on a molecule's electronic character, lipophilicity, and metabolic fate.

2.1. Electronic Effects: A "Super-Halogen"

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[4] This powerful inductive effect (-I) is somewhat moderated by the electron-donating resonance effect (+M) of the oxygen atom's lone pairs. This dual nature leads to its characterization as a "super-halogen" or "pseudo-halogen," resembling chlorine in some of its electronic behaviors.[6] The net result is a strong influence on the electron density of the aromatic ring, which in turn affects properties like the acidity (pKa) of the phenolic proton.[6][7]

2.2. Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF3 group is one of the most lipophilic substituents used in drug design, significantly increasing a molecule's affinity for lipid environments.[8] This property can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-targeting drugs.[3][4] The Hansch hydrophobicity parameter (π) for the -OCF3 group is +1.04, indicating a greater contribution to lipophilicity than the trifluoromethyl group (π = +0.88) or a chlorine atom.[6][8]

2.3. Metabolic Stability: A Metabolic Shield

One of the most significant advantages of incorporating the -OCF3 group is the enhancement of metabolic stability.[4][8] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the group highly resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s (CYPs).[1][3] When replacing a metabolically labile group, such as a methoxy (-OCH3) group which is prone to O-demethylation, the -OCF3 moiety can act as a metabolic shield, increasing the compound's half-life and bioavailability.[4][9]

Data Presentation: Quantitative Impact on Phenol Derivatives

The introduction of a trifluoromethoxy group onto a phenol ring results in predictable and quantifiable changes in its physicochemical properties. The following tables summarize key data points, comparing -OCF3 substituted phenols with relevant analogues.

Table 1: Comparison of Hammett Substituent Constants (σ)

Hammett constants quantify the electron-donating or electron-withdrawing influence of a substituent on an aromatic ring. A more positive value indicates a stronger electron-withdrawing effect.

| Substituent | σmeta | σpara |

| -OCH3 | +0.12 | -0.27 |

| -CH3 | -0.07 | -0.17 |

| -Cl | +0.37 | +0.23 |

| -CF3 | +0.43 | +0.54 |

| -OCF3 | +0.35 | +0.35 |

Data sourced from established chemical literature.

Table 2: Comparison of Acidity (pKa) for Substituted Phenols

The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the phenolic proton, resulting in a lower pKa value compared to phenol and methoxy-substituted phenol.

| Compound | pKa Value |

| Phenol | 9.98[10] |

| 4-Methoxyphenol | 10.21[10] |

| 4-(Trifluoromethyl)phenol | 8.68[11] |

| 4-(Trifluoromethoxy)phenol | 9.30 (Predicted)[12] |

| 3-(Trifluoromethyl)phenol | 9.08[13] |

Note: Lower pKa indicates stronger acidity.

Table 3: Comparison of Lipophilicity (logP)

The trifluoromethoxy group significantly increases lipophilicity compared to less fluorinated or non-fluorinated analogues.

| Compound | Hansch π Constant | Predicted logP |

| Phenol | 0 | 1.48 |

| 4-Methylphenol (p-cresol) | +0.56 | 1.94 |

| 4-Methoxyphenol | -0.02 | 1.34 |

| 4-(Trifluoromethyl)phenol | +0.88 | 2.65[14] |

| 4-(Trifluoromethoxy)phenol | +1.04 | ~2.52 (Estimated) |

Hansch π constants represent the contribution of the substituent to lipophilicity relative to hydrogen. LogP values are for the entire molecule.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for evaluating the impact of the trifluoromethoxy group. The following sections provide protocols for key procedures.

Synthesis Protocol: Preparation of 4-(Trifluoromethoxy)phenol

This protocol describes a common two-step method starting from 4-mercaptophenol, which is converted to a trifluoromethyl thioether and then oxidized and fluorinated.

Materials:

-

4-Mercaptophenol

-

Methyl iodide (CH3I)

-

Potassium carbonate (K2CO3)

-

Acetone

-

Antimony trichloride (SbCl3)

-

Antimony pentachloride (SbCl5)

-

Hydrogen fluoride (HF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

S-Methylation:

-

To a solution of 4-mercaptophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(methylthio)phenol.

-

-

Oxidative Fluorination:

-

Caution: This step involves highly corrosive and toxic reagents and must be performed in a specialized fume hood with appropriate personal protective equipment.

-

In a suitable pressure-resistant vessel (e.g., made of Hastelloy), add 4-(methylthio)phenol (1.0 eq) and antimony trichloride (catalytic amount).

-

Cool the vessel and carefully add antimony pentachloride (2.5 eq).

-

Slowly and carefully introduce anhydrous hydrogen fluoride (HF) (excess) into the vessel.

-

Seal the vessel and heat it to 120-140 °C for 4-6 hours.

-

After cooling, carefully vent the vessel and quench the reaction mixture by pouring it onto ice.

-

Extract the product with dichloromethane (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 4-(trifluoromethoxy)phenol.

-

Analytical Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorbance spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of the phenol.

Materials & Equipment:

-

UV-Vis Spectrophotometer

-

pH meter, calibrated

-

Quartz cuvettes (1 cm path length)

-

Series of buffer solutions covering a pH range from ~2 units below to ~2 units above the expected pKa (e.g., phosphate, borate buffers).

-

Stock solution of the test compound (e.g., 1 mM in methanol).

-

0.1 M HCl and 0.1 M NaOH solutions.

Procedure:

-

Prepare Solutions: Create a series of buffered solutions (e.g., 10 solutions from pH 8 to 11 for 4-trifluoromethoxyphenol). To each buffer solution in a volumetric flask, add an identical aliquot of the compound stock solution to achieve a final concentration of ~50 µM.

-

Determine Spectra of Pure Species:

-

Prepare a highly acidic solution (pH < 2 with HCl) to obtain the spectrum of the fully protonated species (AHA).

-

Prepare a highly basic solution (pH > 12 with NaOH) to obtain the spectrum of the fully deprotonated species (AA-).

-

-

Measure Absorbance: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the acidic, basic, and all buffered solutions. Identify the analytical wavelength (λmax) where the difference in absorbance between the acidic and basic forms is maximal.

-

Data Analysis:

-

Measure the absorbance of each buffered solution (A) at the chosen analytical wavelength.

-

Measure the pH of each buffered solution accurately using the calibrated pH meter.

-

Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(AA- - A) / (A - AHA)]

-

Alternatively, plot pH (y-axis) versus log[(A - AHA) / (AA- - A)] (x-axis). The y-intercept of the resulting linear plot is the pKa.[4]

-

Analytical Protocol: Determination of logP by RP-HPLC

This is an indirect method that correlates a compound's retention time on a reversed-phase HPLC column with its lipophilicity.

Materials & Equipment:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile phase: Acetonitrile and water (or buffer, e.g., phosphate buffer at pH 7.4).

-

A set of standard compounds with known logP values spanning the expected range.

-

Test compound solution (e.g., 1 mg/mL in mobile phase).

Procedure:

-

System Setup: Equilibrate the HPLC system with a specific isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Water). The flow rate is typically 1 mL/min.

-

Determine Dead Time (t0): Inject a non-retained compound (e.g., sodium nitrate or uracil) to determine the column void time.

-

Calibration Curve:

-

Inject each standard compound individually and record its retention time (tR).

-

Calculate the capacity factor (k') for each standard: k' = (tR - t0) / t0 .

-

Calculate log k' for each standard.

-

Plot the known logP values of the standards (y-axis) against their corresponding log k' values (x-axis).

-

Perform a linear regression to obtain the calibration equation: logP = m(log k') + c , where 'm' is the slope and 'c' is the y-intercept.[15]

-

-

Measure Test Compound:

-

Inject the test compound solution under the identical HPLC conditions and record its retention time.

-

Calculate its log k' value.

-

Use the calibration equation to calculate the logP of the test compound.

-

In Vitro Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a parent compound when incubated with HLM, which are rich in drug-metabolizing enzymes.[1][3]

Materials & Equipment:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (100 mM, pH 7.4).

-

Test compound and positive control (e.g., testosterone, verapamil).

-

Incubator/shaking water bath set to 37°C.

-

LC-MS/MS system for analysis.

-

Quenching solution: ice-cold acetonitrile containing an internal standard.

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a master mix containing HLM and phosphate buffer. Prepare the test compound solution (e.g., in DMSO, final concentration in incubation <0.5%).

-

Incubation:

-

In a 96-well plate, add the HLM master mix.

-

Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of the ice-cold quenching solution. The 0-minute sample serves as the baseline.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

Analysis: Analyze the amount of the parent compound remaining in each sample using a validated LC-MS/MS method.

-

Data Calculation:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the line from the linear regression is the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2): t1/2 = 0.693 / k .

-

Calculate intrinsic clearance (Clint) in µL/min/mg protein: Clint = (0.693 / t1/2) / (mg microsomal protein/mL) .[3]

-

Mandatory Visualizations

Signaling Pathways & Workflows

References

- 1. mercell.com [mercell.com]

- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 4. web.pdx.edu [web.pdx.edu]

- 5. agilent.com [agilent.com]

- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 7. chemistry.beloit.edu [chemistry.beloit.edu]

- 8. researchgate.net [researchgate.net]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. chemistryindailylife.quora.com [chemistryindailylife.quora.com]

- 11. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 12. p-Trifluoromethoxy phenol | 828-27-3 [m.chemicalbook.com]

- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 14. Human Metabolome Database: Showing metabocard for para-Trifluoromethylphenol (HMDB0014023) [hmdb.ca]

- 15. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Potential of 4-Bromo-3-(trifluoromethoxy)phenol: A Technical Primer

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development on the chemical reactivity and synthetic utility of 4-Bromo-3-(trifluoromethoxy)phenol (CAS No. 886499-93-0). While specific documented experimental data for this compound is limited in publicly accessible literature, its reactivity can be inferred from the well-established chemistry of its constituent functional groups: the phenol, the aryl bromide, and the trifluoromethoxy substituent. This document outlines these potential reactions, provides exemplary experimental protocols based on analogous structures, and summarizes key physical and safety data.

Physicochemical and Safety Profile

The structural features of this compound—a brominated aromatic ring activated by a hydroxyl group and modulated by an electron-withdrawing trifluoromethoxy group—dictate its physical properties and chemical behavior. A summary of its known data, alongside that of a structurally related isomer for comparison, is presented below.

Table 1: Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| This compound | 886499-93-0 | C₇H₄BrF₃O₂ | 257.01 | Not specified | Not specified | Not specified |

| 4-Bromo-2-(trifluoromethoxy)phenol | 690264-39-2 | C₇H₄BrF₃O₂ | 257.01 | Solid | 51 - 55 | Not specified |

| 4-Bromo-3-(trifluoromethyl)phenol | 320-49-0 | C₇H₄BrF₃O | 241.01 | Off-white powder | 44 - 46 | 61-63 @ 3.5-4.0 Torr |

Table 2: Hazard and Safety Information

| Compound Name | Hazard Statements | Precautionary Statements | Signal Word |

| This compound | Not explicitly classified. Assumed to be an irritant. | Handle with care, use personal protective equipment. | Not specified |

| 4-Bromo-2-(trifluoromethoxy)phenol | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | P280, P302+P352, P304+P340, P305+P351+P338 | Warning |

| 4-Bromo-3-(trifluoromethyl)phenol | H302, H315, H319, H335 | P261, P280, P302+P352, P305+P351+P338 | Warning |

Potential Reactivity and Synthetic Applications

The reactivity of this compound can be analyzed by considering its three primary functional regions: the phenolic hydroxyl group, the aromatic ring, and the carbon-bromine bond. The interplay of the activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing trifluoromethoxy group suggests a nuanced reactivity profile for electrophilic aromatic substitution, while the aryl bromide is a prime handle for cross-coupling reactions.

Reactions at the Hydroxyl Group

The acidic proton of the phenolic hydroxyl group can be readily removed by a base, forming a phenoxide. This nucleophilic oxygen can undergo a variety of reactions.

-

O-Alkylation/Etherification: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) would yield the corresponding ether. This is a standard Williamson ether synthesis.

-

O-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine would produce ester derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent functional group for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) would replace the bromine atom with an aryl, heteroaryl, or alkyl group.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene would form a new carbon-carbon bond at the site of the bromine, yielding a substituted alkene.

-

Buchwald-Hartwig Amination: This reaction would couple the aryl bromide with an amine (primary or secondary) using a palladium catalyst and a suitable phosphine ligand to form a new C-N bond.

Electrophilic Aromatic Substitution

The directing effects of the substituents are crucial here. The hydroxyl group is a strong activating, ortho-, para-director. The trifluoromethoxy group is deactivating and meta-directing. The positions ortho and para to the hydroxyl group (C2, C6, and C4) are activated. Since the C4 position is blocked by bromine, substitution is most likely to occur at the C2 or C6 positions.

-

Nitration: Reaction with nitric acid (HNO₃), often in the presence of sulfuric acid (H₂SO₄), would likely introduce a nitro group at the C2 or C6 position.

-

Halogenation: Further halogenation (e.g., with Br₂ or N-bromosuccinimide) would also be directed to the positions activated by the hydroxyl group.

Exemplary Experimental Protocols

The following protocols are illustrative and based on general procedures for reactions on similar phenolic compounds. Optimization for this compound would be required.

Protocol: Suzuki-Miyaura Cross-Coupling (Hypothetical)

This protocol describes the exemplary synthesis of 4-phenyl-3-(trifluoromethoxy)phenol.

-

Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

In-Depth Technical Guide: 4-Bromo-3-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethoxy)phenol is a halogenated and fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group on a phenol ring, provides a versatile scaffold for the development of novel molecules with tailored biological activities. The presence of the trifluoromethoxy group is particularly noteworthy, as it can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a key building block in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: this compound[1][2]

Synonyms: 4-bromo-3-[(trifluoromethyl)oxy]phenol, JRD-1492[3]

CAS Number: 886499-93-0[1][2][3][4][5]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃O₂ | [2][3][5] |

| Molecular Weight | 257.00 g/mol | [3] |

| Boiling Point | 232.0 ± 35.0 °C at 760 mmHg (Predicted) | [6] |

| Refractive Index | 1.507 (Predicted) | [6] |

| Purity | ≥96% | [4] |

| Appearance | Powder | [7] |

| Storage | Sealed in dry, Room Temperature | [3] |

Role in Drug Discovery and Development

The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group and is increasingly utilized in drug design to enhance the pharmacological profile of lead compounds. Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

The incorporation of a trifluoromethoxy group can lead to:

-

Increased Lipophilicity: This can improve a drug's ability to cross cell membranes, potentially enhancing its bioavailability and efficacy.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can protect the molecule from metabolic degradation and increase its half-life.

-

Improved Binding Affinity: The electronic effects of the trifluoromethoxy group can alter the electron distribution in the molecule, potentially leading to stronger interactions with its biological target.

This compound serves as a critical starting material for introducing this valuable functional group into more complex molecules. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.

Logical Workflow in Drug Discovery

The following diagram illustrates the role of this compound as a key intermediate in a typical drug discovery workflow.

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 3-(trifluoromethoxy)phenol. The following is a general protocol based on established methods for the bromination of phenols.

Materials:

-

3-(trifluoromethoxy)phenol

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., Dichloromethane, Acetic Acid, or Acetonitrile)

-

Aqueous Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolution: Dissolve 3-(trifluoromethoxy)phenol (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent, or N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise, to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate or sodium bisulfite to remove any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Note: The regioselectivity of the bromination is directed by the activating hydroxyl group and the deactivating trifluoromethoxy group. The para position to the hydroxyl group is sterically less hindered and electronically favored for electrophilic substitution.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and professionals in drug discovery and agrochemical development. Its unique combination of a reactive bromine handle and the advantageous trifluoromethoxy group makes it a key building block for the synthesis of novel compounds with enhanced biological and pharmacological properties. The strategic incorporation of this moiety can significantly improve the metabolic stability, lipophilicity, and target affinity of drug candidates, thereby accelerating the development of new and more effective therapeutics. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling its wider application in innovative research and development projects.

References

- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. This compound | 886499-93-0 [sigmaaldrich.com]

- 3. This compound - CAS:886499-93-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 886499-93-0 | MFCD11110204 | this compound [aaronchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound, CasNo.886499-93-0 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-3-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-Bromo-3-(trifluoromethoxy)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocols outlined below are based on established bromination reactions of substituted phenols.

The synthesis of this compound typically involves the electrophilic bromination of 3-(trifluoromethoxy)phenol. The trifluoromethoxy group is a meta-director, and the hydroxyl group is an ortho-, para-director. This directing effect guides the bromine atom to the position para to the hydroxyl group and meta to the trifluoromethoxy group.

Two common methods for this bromination are the use of elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of brominated monophenols from the bromination of 3-(trifluoromethyl)phenol, which serves as an analogue for 3-(trifluoromethoxy)phenol.

| Precursor | Brominating Agent | Solvent | Reaction Time | Product(s) | Yield | Reference |

| 3-(Trifluoromethyl)phenol | Bromine (Br₂) | Dichloromethane | 18 hours | Mixture of bromophenol isomers | 3-76% (after purification) | [3] |

| 3-(Trifluoromethyl)phenol | Bromine (Br₂) | Carbon Tetrachloride | Not Specified | Mixture of 2-bromo-5-(trifluoromethyl)-phenol and 4-bromo-3-(trifluoromethyl)-phenol | 85% (for the mixture of monobrominated phenols) | [4] |

| 3-Fluoro-5-methoxyphenol | N-Bromosuccinimide (NBS) | Acetonitrile | 2-4 hours | 4-Bromo-3-fluoro-5-methoxyphenol | Not Specified | [2] |

Experimental Protocols

Protocol 1: Bromination using Elemental Bromine

This protocol is adapted from a general procedure for the bromination of phenols.[3]

Materials:

-

3-(Trifluoromethoxy)phenol (1 eq.)

-

Bromine (Br₂) (1 eq.)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-(trifluoromethoxy)phenol (1 eq.) in dichloromethane and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (1 eq.) in dichloromethane to the cooled phenol solution.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any unreacted bromine, followed by a wash with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired this compound isomer.[3]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on the use of NBS for the regioselective bromination of phenols.[2]

Materials:

-

3-(Trifluoromethoxy)phenol (1 eq.)

-

N-Bromosuccinimide (NBS) (1.1 eq.)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-(trifluoromethoxy)phenol (1.0 eq.) in acetonitrile at room temperature.

-

Add N-Bromosuccinimide (1.1 eq.) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship of Reagents and Steps

This diagram shows the relationship between the starting material, reagents, and key steps in the synthesis.

Caption: Reagents and steps in the synthesis of the target compound.

References

Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-3-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of 4-Bromo-3-(trifluoromethoxy)phenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group.[1] The following methodologies are intended to serve as a starting point for the synthesis of a variety of derivatives.

Suzuki-Miyaura Coupling